molecular formula C24H28OSi B14324959 Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- CAS No. 105966-41-4

Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)-

Cat. No.: B14324959
CAS No.: 105966-41-4
M. Wt: 360.6 g/mol
InChI Key: XSAWSANJLCIYSI-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of a silane group bonded to a 1,1-dimethylethyl group, two phenyl groups, and a 2-phenylethoxy group. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- typically involves the reaction of chlorosilanes with phenyl-containing reagents. One common method is the reaction of tert-butylchlorodiphenylsilane with 2-phenylethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane group to a silanol group.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reagents and conditions used .

Scientific Research Applications

Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- exerts its effects involves the interaction of the silane group with various molecular targets. The compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in surface modification and adhesion applications. Additionally, the phenyl groups contribute to the compound’s stability and reactivity by providing a hydrophobic environment that can interact with organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- is unique due to the presence of the 2-phenylethoxy group, which enhances its reactivity and potential applications. The combination of the 1,1-dimethylethyl group and the phenyl groups provides a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

105966-41-4

Molecular Formula

C24H28OSi

Molecular Weight

360.6 g/mol

IUPAC Name

tert-butyl-diphenyl-(2-phenylethoxy)silane

InChI

InChI=1S/C24H28OSi/c1-24(2,3)26(22-15-9-5-10-16-22,23-17-11-6-12-18-23)25-20-19-21-13-7-4-8-14-21/h4-18H,19-20H2,1-3H3

InChI Key

XSAWSANJLCIYSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3=CC=CC=C3

Origin of Product

United States

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